molecular formula C6H12N2O2 B15306085 1,4-Diazepane-5-carboxylic acid

1,4-Diazepane-5-carboxylic acid

Cat. No.: B15306085
M. Wt: 144.17 g/mol
InChI Key: BSDGTOBRRDGXKS-UHFFFAOYSA-N
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Description

1,4-Diazepane-5-carboxylic acid is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a carboxylic acid group at position 5. This compound is of significant interest in medicinal chemistry and chemical biology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazepane-5-carboxylic acid can be synthesized through various methods. One common approach involves the reductive amination of benzaldehyde resin with β-alanine benzyl ester, followed by acylation with Fmoc-Phe-OH . Another method includes the reaction of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride in the presence of triethylamine and dichloromethane at 0°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using solid-phase synthesis techniques. These methods allow for the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazepane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Primary alcohols.

    Substitution: Acid chlorides, esters, and amides.

Mechanism of Action

The mechanism of action of 1,4-diazepane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are mediated through its binding to target proteins, such as L-amino acid deaminase from Proteus Vulgaris and LcpA ligase from Bacillus subtilis . These interactions result in the inhibition of bacterial growth and other biological effects.

Comparison with Similar Compounds

1,4-Diazepane-5-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific structural features, including the position of nitrogen atoms and the presence of a carboxylic acid group. These features contribute to its distinct chemical and biological properties.

List of Similar Compounds

  • 1,2-Diazepanes
  • 1,3-Diazepanes
  • 1,4-Diazepines

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

1,4-diazepane-5-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c9-6(10)5-1-2-7-3-4-8-5/h5,7-8H,1-4H2,(H,9,10)

InChI Key

BSDGTOBRRDGXKS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNC1C(=O)O

Origin of Product

United States

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